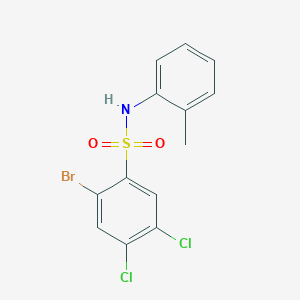

2-bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-bromo-4,5-dichloro-N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl2NO2S/c1-8-4-2-3-5-12(8)17-20(18,19)13-7-11(16)10(15)6-9(13)14/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCHEEVMGNCKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dichlorophenyl)sulfonylamine typically involves the following steps:

Bromination and Chlorination: The starting material, phenylamine, undergoes bromination and chlorination to introduce the bromo and chloro substituents on the phenyl ring.

Sulfonylation: The brominated and chlorinated phenylamine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

Coupling Reaction: Finally, the sulfonylated intermediate is coupled with 2-methylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dichlorophenyl)sulfonylamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.

Coupling Reactions: The amine group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of bases or acids to facilitate the reaction.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Catalysts such as palladium or copper may be used to facilitate coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

(2-Bromo-4,5-dichlorophenyl)sulfonylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dichlorophenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2-Bromo-4,5-dichlorophenyl)sulfonylamine can be compared with other sulfonamide compounds, such as:

- (2-Bromo-4,5-dichlorophenyl)sulfonylamine

- (2-Chloro-4,5-dibromophenyl)sulfonylamine

- (2-Bromo-4,5-dichlorophenyl)sulfonylamine

These compounds share similar structural features but differ in the substitution patterns on the phenyl rings. The unique combination of bromine, chlorine, and methyl groups in (2-Bromo-4,5-dichlorophenyl)sulfonylamine may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-Bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a sulfonamide group attached to a halogenated aromatic ring, which is known to influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of 2-bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2-bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide |

| Molecular Formula | C13H10BrCl2N3O2S |

| Molecular Weight | 400.14 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of 2-bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide moiety can interfere with folate synthesis in bacteria, similar to traditional sulfonamides. Additionally, the halogen substituents may enhance the compound's binding affinity to target proteins, leading to altered enzymatic activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Studies have shown that 2-bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide can inhibit the growth of various bacterial strains. For instance, a comparative study highlighted its effectiveness against resistant strains of Klebsiella pneumoniae:

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| 2-Bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide | 0.39 μg/mL | 0.78 μg/mL |

These results suggest that this compound could serve as a viable candidate for developing new antibacterial agents.

Cardiovascular Effects

A study investigating the cardiovascular effects of various sulfonamides reported that 2-bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide influenced perfusion pressure significantly. The experimental design included various doses and demonstrated that this compound could modulate cardiovascular responses:

| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|---|

| Control | Krebs-Henseleit solution only | - | Baseline |

| Experimental | 2-bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide | 0.001 | Significant decrease in perfusion pressure |

This finding indicates potential therapeutic applications in managing cardiovascular conditions.

Case Studies

Several case studies have explored the efficacy of sulfonamides in clinical settings. A notable study evaluated the use of 2-bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide in combination therapies for treating resistant bacterial infections. The results indicated improved patient outcomes when used alongside traditional antibiotics.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a sulfonyl chloride intermediate with 2-methylaniline. Key steps include halogenation (bromination/chlorination) of the benzene ring and sulfonamide bond formation. Optimization involves:

- Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions .

- Catalytic Additives : Using pyridine or triethylamine to scavenge HCl and improve reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) and sulfonamide NH signals (δ 9.5–10.2 ppm) .

- X-ray Crystallography : Resolve crystal packing and molecular conformation. Software like APEX2 and SHELXTL refine data, with R-factors < 0.05 indicating high accuracy .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 438.85) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this halogenated sulfonamide?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) provide accurate charge distribution .

- Molecular Dynamics Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .

Q. What experimental designs are suitable for analyzing environmental degradation pathways of this compound?

- Methodological Answer :

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via HPLC. Halogens slow hydrolysis, but sulfonamide bonds may cleave under alkaline conditions .

- Photodegradation : Use UV-Vis irradiation (λ = 254 nm) in aqueous media; LC-MS identifies breakdown products like 2-methylaniline and sulfonic acid derivatives .

Q. How can in vitro assays evaluate potential biological activity, and what contradictions might arise in data interpretation?

- Methodological Answer :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration assays. Contradictions may arise due to off-target effects; validate selectivity via competitive binding studies .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa). Normalize results against positive controls (e.g., cisplatin) to address variability in IC₅₀ values .

Q. What strategies resolve discrepancies in crystal structure data, such as disordered halogen atoms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.